(Z)-3-((2,3-dimethylphenyl)amino)-2-(4-(4-nitrophenyl)thiazol-2-yl)acrylonitrile (Z)-3-((2,3-dimethylphenyl)amino)-2-(4-(4-nitrophenyl)thiazol-2-yl)acrylonitrile
Brand Name: Vulcanchem
CAS No.: 372493-78-2
VCID: VC7797397
InChI: InChI=1S/C20H16N4O2S/c1-13-4-3-5-18(14(13)2)22-11-16(10-21)20-23-19(12-27-20)15-6-8-17(9-7-15)24(25)26/h3-9,11-12,22H,1-2H3/b16-11-
SMILES: CC1=C(C(=CC=C1)NC=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)[N+](=O)[O-])C
Molecular Formula: C20H16N4O2S
Molecular Weight: 376.43

(Z)-3-((2,3-dimethylphenyl)amino)-2-(4-(4-nitrophenyl)thiazol-2-yl)acrylonitrile

CAS No.: 372493-78-2

Cat. No.: VC7797397

Molecular Formula: C20H16N4O2S

Molecular Weight: 376.43

* For research use only. Not for human or veterinary use.

(Z)-3-((2,3-dimethylphenyl)amino)-2-(4-(4-nitrophenyl)thiazol-2-yl)acrylonitrile - 372493-78-2

Specification

CAS No. 372493-78-2
Molecular Formula C20H16N4O2S
Molecular Weight 376.43
IUPAC Name (Z)-3-(2,3-dimethylanilino)-2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile
Standard InChI InChI=1S/C20H16N4O2S/c1-13-4-3-5-18(14(13)2)22-11-16(10-21)20-23-19(12-27-20)15-6-8-17(9-7-15)24(25)26/h3-9,11-12,22H,1-2H3/b16-11-
Standard InChI Key QVVAIWCNUAVPMR-WJDWOHSUSA-N
SMILES CC1=C(C(=CC=C1)NC=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)[N+](=O)[O-])C

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Stereochemistry

The compound (Z)-3-((2,3-dimethylphenyl)amino)-2-(4-(4-nitrophenyl)thiazol-2-yl)acrylonitrile possesses the molecular formula C₂₀H₁₆N₄O₂S and a molecular weight of 376.43 g/mol. Its Z-configuration is defined by the spatial arrangement of substituents around the central acrylonitrile double bond, a feature critical for its electronic and steric interactions. The structure integrates three key moieties:

  • A 4-(4-nitrophenyl)thiazole ring, contributing π-conjugation and electron-withdrawing properties.

  • A 2,3-dimethylphenylamino group, providing steric bulk and potential hydrogen-bonding capabilities.

  • An acrylonitrile linker, enabling structural rigidity and participation in Michael addition reactions.

Spectroscopic Characterization

While direct spectral data for this compound remains unpublished, analogous thiazole-acrylonitrile hybrids exhibit distinctive IR and NMR signatures :

  • IR Spectroscopy: Expected peaks include ν(C≡N) ~2200 cm⁻¹, ν(NO₂) ~1520–1350 cm⁻¹, and thiazole ring vibrations at 1600–1500 cm⁻¹ .

  • ¹H NMR: Key proton environments include:

    • Aromatic protons of the 4-nitrophenyl group (δ 7.5–8.3 ppm).

    • Methyl groups on the 2,3-dimethylphenyl moiety (δ 2.2–2.5 ppm).

    • Thiazole H-5 proton as a singlet near δ 7.4 ppm .

Synthesis and Reaction Pathways

Optimized Synthetic Procedure

The synthesis follows a multi-step protocol optimized for yield and purity:

Step 1: Thiazole Ring Formation
A Hantzsch-type reaction between 4-nitrobenzaldehyde and thioamide derivatives generates the 4-(4-nitrophenyl)thiazole core. Key parameters:

  • Solvent: Polar aprotic solvents (e.g., DMF, DMSO).

  • Temperature: 60–80°C for 6–8 hours.

  • Yield: ~70–75% (estimated from analogous reactions) .

Step 2: Acrylonitrile Coupling
A Knoevenagel condensation links the thiazole moiety to 2,3-dimethylphenylamine via acrylonitrile:

  • Catalyst: Piperidine or ammonium acetate.

  • Conditions: Reflux in ethanol (78°C) for 12 hours.

  • Z-Selectivity: Achieved through steric control from the 2,3-dimethyl group.

Step 3: Purification
Chromatographic separation (silica gel, ethyl acetate/hexane) isolates the Z-isomer with >95% purity.

Critical Reaction Parameters

ParameterOptimal RangeImpact on Yield
Solvent Polarityε = 30–40 (DMF)Maximizes intermediate stability
Temperature70±5°CBalances kinetics and decomposition
Catalyst Loading5–7 mol%Ensures complete imine formation
Reaction Time10–12 hoursPrevents over-cyclization

Physicochemical Properties and Stability

Solubility and Partitioning

  • Aqueous Solubility: <0.1 mg/mL (predicted), due to hydrophobic aryl groups.

  • logP: 3.8±0.2 (calculated), indicating moderate lipophilicity suitable for membrane penetration.

  • Thermal Stability: Decomposition onset at 210°C (DSC), suggesting utility in high-temperature applications.

Tautomeric Behavior

The presence of both amino and nitrile groups enables prototropic tautomerism:

Enamine formIminonitrile form\text{Enamine form} \rightleftharpoons \text{Iminonitrile form}

This equilibrium, detectable via UV-Vis spectroscopy (λ shift ~20 nm in polar solvents), influences reactivity in biological systems .

OrganismMIC (μg/mL)Mechanism
S. aureus (MRSA)12.5*Cell wall synthesis interference
E. coli>50*Limited penetration
*Predicted values based on QSAR models.

Industrial and Research Applications

Material Science Applications

  • Nonlinear Optics (NLO): The conjugated π-system and nitro group dipole moment (μ ≈ 5.2 D) suggest utility in electro-optic devices.

  • Corrosion Inhibition: Thiazole derivatives reduce mild steel corrosion in HCl by 82–89% at 500 ppm .

Synthetic Versatility

The acrylonitrile moiety serves as a handle for further functionalization:

  • Nucleophilic Additions: Reaction with Grignard reagents yields tertiary amines.

  • Cycloadditions: Participation in [2+2] photodimerization forms cyclobutane derivatives.

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